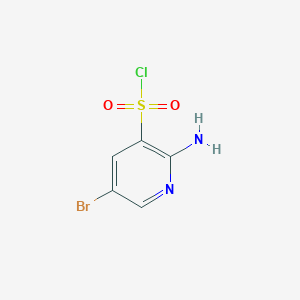

2-Amino-5-bromopyridine-3-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQJKPQOXFIXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693284 | |

| Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868963-98-8 | |

| Record name | 2-Amino-5-bromo-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868963-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromopyridine-3-sulfonyl chloride

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-amino-5-bromopyridine-3-sulfonyl chloride, a critical intermediate in pharmaceutical research and development.[1][2][3] The synthesis proceeds via a modified Sandmeyer-type reaction, a cornerstone of aromatic chemistry, involving the diazotization of the parent amine, 2-amino-5-bromopyridine, followed by a copper-catalyzed reaction with sulfur dioxide.[4][5][6] This document elucidates the mechanistic underpinnings of the reaction, offers a robust, step-by-step experimental protocol, and addresses critical safety considerations. The causality behind experimental choices is explained to empower researchers to not only replicate the procedure but also to adapt it based on sound scientific principles.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its structure incorporates three key features: a nucleophilic amino group, a versatile bromine atom ready for cross-coupling reactions, and a highly reactive sulfonyl chloride moiety. This trifecta of functionality makes it an invaluable precursor for synthesizing complex sulfonamides, a class of compounds renowned for their broad therapeutic applications, including antimicrobial and anti-inflammatory agents.[3][7]

The synthesis of this intermediate is a crucial step in the development of novel drug candidates, particularly kinase inhibitors for oncology and autoimmune diseases.[2] The procedure detailed herein is a well-established and reliable method that transforms the readily available 2-amino-5-bromopyridine into the desired high-value sulfonyl chloride.

Reaction Scheme and Mechanistic Rationale

The conversion of an aromatic primary amine to a sulfonyl chloride is classically achieved through a Sandmeyer-type reaction.[5][6][8] This process occurs in two main stages:

-

Diazotization: The primary amine (2-amino-5-bromopyridine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[9][10]

-

Sulfochlorination: The resulting diazonium salt is then added to a solution of sulfur dioxide (SO2) in a suitable solvent (like acetic acid) in the presence of a copper(I) or copper(II) salt catalyst.[4] This step releases nitrogen gas and installs the sulfonyl chloride group onto the pyridine ring.

The mechanism involves a single electron transfer (SET) from the copper catalyst to the diazonium salt, generating an aryl radical.[5][11][12] This radical then reacts with sulfur dioxide to form a sulfonyl radical, which subsequently abstracts a chlorine atom to yield the final product.

Causality of Positional Selectivity: The sulfonyl chloride group is directed to the 3-position of the pyridine ring. This regioselectivity is dictated by the initial position of the amino group. The diazotization and subsequent replacement of the resulting diazonium group is a direct substitution, preserving the original substitution pattern of the ring.

Detailed Experimental Protocol

This protocol is designed for execution by trained chemists in a controlled laboratory setting. Adherence to all safety precautions is mandatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-bromopyridine | ≥98% | Commercial | Starting material |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercial | Used for diazotization |

| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | Acid for diazotization |

| Acetic Acid | Glacial | Commercial | Solvent for SO₂ |

| Copper(II) Chloride (CuCl₂) | Anhydrous, ≥98% | Commercial | Catalyst |

| Sulfur Dioxide (SO₂) | Gas | Commercial | Reagent |

| Dichloromethane (DCM) | HPLC Grade | Commercial | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | For neutralization | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | Drying agent | |

| Deionized Water | |||

| Ice |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Sulfur Dioxide Solution

-

In a fume hood, place a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).

-

Add 100 mL of glacial acetic acid to the flask and cool it to 0-5 °C in an ice bath.

-

Bubble sulfur dioxide gas through the cold acetic acid with gentle stirring until the solution is saturated. This typically takes 30-60 minutes.

-

Add 0.5 g of copper(II) chloride to this solution and stir until it dissolves. Maintain the temperature at 0-5 °C.

Step 2: Diazotization of 2-Amino-5-bromopyridine

-

In a separate beaker, dissolve 17.3 g (0.1 mol) of 2-amino-5-bromopyridine in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water. Stir until a clear solution is obtained, warming slightly if necessary, then cool the solution to 0-5 °C in an ice-water-salt bath.

-

In another beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred 2-amino-5-bromopyridine solution, ensuring the temperature is strictly maintained between 0 and 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Step 3: Sulfochlorination (The Sandmeyer-type Reaction)

-

Slowly add the cold diazonium salt solution from Step 2 to the vigorously stirred, cold (0-5 °C) sulfur dioxide/acetic acid solution from Step 1.

-

Control the rate of addition to manage the evolution of nitrogen gas and maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.[9]

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture into 500 mL of ice-water. A precipitate of the crude product should form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids.[4]

-

Dissolve the crude solid in 150 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification The resulting solid is often of sufficient purity for many applications. If further purification is needed, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Waste Disposal

This reaction involves hazardous materials and should only be performed by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Chlorosulfonic Acid (if used as an alternative sulfonating agent): Not used in this primary protocol, but it is a common alternative. It is highly corrosive and reacts violently with water.[13][14] Handling requires extreme caution, including wearing acid-resistant gloves, a face shield, and a lab coat.[13][15][16][17] Spills must be neutralized cautiously with an alkaline material like sodium bicarbonate.[15]

-

Thionyl Chloride: Sometimes used as a source for sulfur dioxide.[4] It is also highly corrosive and reacts with water to release toxic HCl and SO₂ gases.

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry.[18] The key to safety is to keep them in a cold, aqueous solution and use them immediately in the next step without isolation.

-

Sulfur Dioxide: A toxic and corrosive gas. Always handle it in a fume hood and use a scrubber to neutralize any unreacted gas.

-

Waste Disposal: Acidic and organic waste streams should be collected separately and disposed of in accordance with institutional and local environmental regulations.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete diazotization. | Ensure the temperature is kept strictly at 0-5 °C during NaNO₂ addition. Check the purity of the starting amine. |

| Decomposition of diazonium salt. | Use the diazonium salt solution immediately after preparation. Do not let it warm up. | |

| Oily Product/Failure to Solidify | Presence of impurities (e.g., Sandmeyer byproducts like 3-chloro-5-bromo-2-aminopyridine). | Improve washing during work-up. Purify by column chromatography on silica gel if recrystallization is ineffective. |

| Violent Gas Evolution | Addition of diazonium salt is too fast. | Slow down the rate of addition into the SO₂ solution and ensure vigorous stirring and efficient cooling. |

Conclusion

The modified Sandmeyer reaction provides an efficient and reliable pathway for the synthesis of this compound from its corresponding amine. By carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols, researchers can consistently obtain this valuable intermediate in good yield and purity. This guide provides the necessary technical depth and practical insights to empower drug discovery professionals in their efforts to develop the next generation of therapeutics.

References

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Sandmeyer Chlorosulfonylation of (Hetero)

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl

- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines.

- 2-Amino-5-bromopyridine-3-sulfonic acid. Smolecule.

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- This compound CAS 868963-98-8. SincereChemical.

- Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.

- Chlorosulfonic acid SDS, 7790-94-5 Safety D

- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. Loba Chemie.

- Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. PMC - NIH.

- SAFETY DATA SHEET - Chlorosulfonic acid. Fisher Scientific.

- Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.

- A kind of preparation method of 2- amino -5- bromopyridine.

- Synthesis of 2-Amino-5-bromopyridine.

- Deaminative chlorin

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotiz

- Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Semantic Scholar.

- Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development. Benchchem.

- Preparation method of 2-amino-5-bromopyridine.

- 2-Chloro-3-amino-5-bromopyridine. Pipzine Chemicals.

- Synthesis of some novel 5,6-disubstituted pyridine-3-sulfonyl chlorides and their conversion to corresponding sulfonamides and reverse-sulfonamides. Chemistry & Biology Interface.

- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.

- Diazotis

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Buy 2-Amino-5-bromopyridine-3-sulfonic acid [smolecule.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 14. fishersci.be [fishersci.be]

- 15. echemi.com [echemi.com]

- 16. lobachemie.com [lobachemie.com]

- 17. nj.gov [nj.gov]

- 18. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-bromopyridine-3-sulfonyl chloride chemical properties and reactivity

An In-depth Technical Guide to 2-Amino-5-bromopyridine-3-sulfonyl chloride: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heteroaromatic sulfonyl chloride derivative. We will explore its core chemical properties, reactivity, synthesis, and its significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile chemical building block.

Introduction: A Multifaceted Reagent

This compound (CAS No: 868963-98-8) is a highly functionalized pyridine derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure is distinguished by three key functional groups on the pyridine core: a reactive sulfonyl chloride at the 3-position, a nucleophilic amino group at the 2-position, and a bromine atom at the 5-position. This unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct reactivity profile, making it an invaluable tool for constructing diverse molecular architectures, particularly in the realm of pharmaceutical development.[1] Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial agents and as ligands for bromodomain proteins implicated in cancer.[1]

Core Chemical and Physical Properties

The physical and chemical properties of a reagent are fundamental to its application in synthesis. The table below summarizes the key characteristics of this compound.

| Property | Value | Reference(s) |

| CAS Number | 868963-98-8 | [1][3] |

| Molecular Formula | C₅H₄BrClN₂O₂S | [1][3] |

| Molecular Weight | 271.52 g/mol | [1][3] |

| Appearance | Yellowish solid | [1][4] |

| Melting Point | 142–143°C | [1][4] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [5] |

The pyridine ring's inherent electron-deficient nature, amplified by the bromine and sulfonyl chloride substituents, significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, which is the cornerstone of its reactivity.[1]

Spectroscopic Profile

Structural elucidation and confirmation are critical for any chemical compound. The following spectroscopic data are characteristic of this compound:

-

¹H NMR: δ 8.40 (d, J=2.3 Hz, 1H), 8.17 (d, J=2.3 Hz, 1H), 6.02 (bs, 2H).[1][4] The two doublets correspond to the protons on the pyridine ring, while the broad singlet is characteristic of the amino group protons.

-

High-Resolution Mass Spectrometry (HR-MS): Observed [M+H]⁺ at m/z 270.8928 (Calculated: 270.8938).[1][4] This provides precise mass confirmation of the molecule.

These data points, in combination, provide unambiguous confirmation of the compound's structure, which is essential for ensuring the integrity of subsequent reactions.

Synthesis and Purification

The synthesis of this compound typically starts from the readily available 2-Amino-5-bromopyridine. The key transformation is the introduction of the sulfonyl chloride group at the 3-position via sulfonation and subsequent chlorination.[1]

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol outlines a standard laboratory procedure for the synthesis. The causality behind using controlled, low temperatures is to manage the exothermic nature of the reaction with chlorosulfonic acid and to prevent potential side reactions or decomposition.[1]

-

Preparation: In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (typically 3-5 equivalents) to 0-5°C using an ice bath.

-

Addition of Starting Material: Slowly and portion-wise add 2-Amino-5-bromopyridine (1 equivalent) to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (e.g., 1-2 hours), followed by stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

-

Extraction: Extract the resulting aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure yellowish solid.[1]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Derivatization

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group is an excellent leaving group, making the sulfur atom highly susceptible to attack by a wide range of nucleophiles.[1]

A. Nucleophilic Substitution Reactions

This is the most common and synthetically useful class of reactions for this compound. The general principle involves the attack of a nucleophile on the sulfonyl group, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.

-

Sulfonamide Formation: Reaction with primary or secondary amines under basic or neutral conditions readily yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore.[1]

-

Sulfonate Ester Formation: Alcohols react as nucleophiles to form sulfonate esters.

-

Thioester Formation: Thiols can be used to synthesize sulfonothioate derivatives.

B. Oxidative Reactions with Tertiary Amines

A particularly interesting reaction occurs with tertiary amines in the presence of air. In this process, this compound acts not just as a reagent but also as a promoter for the aerobic oxidation of the amine. The resulting enamine is then electrophilically trapped by another molecule of the sulfonyl chloride to form sulfonylethenamines.[4][6] This dual reactivity highlights the unique electronic properties conferred by the pyridine scaffold.[6]

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Discovery

The utility of this compound stems from its role as a versatile scaffold for generating libraries of diverse molecules for biological screening.

-

Medicinal Chemistry: It is a cornerstone intermediate for synthesizing compounds with potential therapeutic value.[2] Derivatives have shown promise as antimicrobial agents against various pathogens and as ligands for bromodomain proteins, which are epigenetic targets in cancer therapy.[1] Furthermore, related structures have been explored for their anti-fibrotic potential in treating liver disease.[1]

-

Organic Synthesis: Beyond medicinal applications, it serves as a building block for complex heterocyclic systems like pyridine and pyrimidine derivatives.[1] It has been utilized in the preparation of C-nucleoside phosphoramidites, which are important in nucleic acid research.[1]

-

Crystallography: The compound has been used in fundamental research to study hydrogen-bonding patterns and intermolecular forces in the formation of co-crystals, for example, with benzoic acid.[1]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is imperative for laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns, serious eye damage, and may cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid creating dust. Prevent all personal contact, including inhalation.[9] Containers should be kept securely sealed when not in use.[8] After handling, wash hands and any exposed skin thoroughly.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep it away from incompatible materials such as strong oxidizing agents and bases.[8]

Conclusion

This compound is a powerful and versatile reagent whose value is rooted in its unique trifunctional structure. The high reactivity of the sulfonyl chloride group, combined with the other functionalities on the pyridine ring, provides a robust platform for a wide array of chemical transformations. Its demonstrated utility in the synthesis of biologically active compounds ensures its continued importance for scientists and researchers in drug discovery and synthetic organic chemistry.

References

-

ChemWhat. (n.d.). This compound CAS#: 868963-98-8. Retrieved from [Link]

-

2A Biotech. (n.d.). This compound. Retrieved from [Link]

-

Wei, W., et al. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. Retrieved from [Link]

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

- Pereshivko, O. P., & Van der Eycken, E. V. (2013). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters, 54(43), 5848-5851.

-

Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet. Retrieved from [Link]

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

- 1. This compound | 868963-98-8 | Benchchem [benchchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemical-label.com [chemical-label.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Amino-5-bromopyridine-3-sulfonyl chloride (CAS Number: 868963-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyridine-3-sulfonyl chloride (CAS No. 868963-98-8), a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical structure, physicochemical properties, and key reactive characteristics. Furthermore, it delves into its demonstrated biological activities, particularly its antibacterial potential, and its crucial role as a synthetic intermediate in the development of targeted therapeutics, including kinase inhibitors. Detailed synthetic considerations and experimental protocols are provided to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a valuable building block in contemporary drug discovery. Its unique trifunctional nature, featuring a nucleophilic amino group, a reactive sulfonyl chloride moiety, and a bromine atom amenable to cross-coupling reactions, offers a powerful platform for the synthesis of diverse and complex molecular architectures. The strategic positioning of these functional groups on the pyridine scaffold imparts a distinct reactivity profile, making it a sought-after intermediate for creating libraries of compounds for biological screening. This guide aims to provide a detailed exposition of its properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

Chemical Structure and Properties

The structural and key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 868963-98-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₄BrClN₂O₂S |

| Molecular Weight | 271.52 g/mol |

| Appearance | Yellowish solid |

| Melting Point | 142–143°C[1] |

| InChI Key | DMQJKPQOXFIXFG-UHFFFAOYSA-N |

The presence of both an electron-donating amino group and an electron-withdrawing sulfonyl chloride group on the pyridine ring creates a unique electronic landscape that governs its reactivity.

Structural Diagram

The chemical structure of this compound is depicted below.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility.

Synthesis

Protocol: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a patented method and provides a general framework for the synthesis of the precursor.[2][3]

Materials:

-

2-aminopyridine

-

Phenyltrimethylammonium tribromide

-

Dichloromethane or Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

-

1L three-necked flask, mechanical stirrer, thermometer, condensing reflux tube, separatory funnel, rotary evaporator.

Procedure:

-

In a 1L three-necked flask, add 9.4g (0.1mol) of 2-aminopyridine and 300ml of dichloromethane.

-

Add 37.6g (0.1mol) of phenyltrimethylammonium tribromide to the flask.

-

Stir the mixture at 30°C for 2 hours.

-

Wash the reaction mixture with 40ml of saturated sodium chloride solution. Separate the organic layer.

-

Wash the organic phase with water (2 x 20ml).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain an oily residue.

-

Cool the residue with ice water and add water to precipitate the solid crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine.

The subsequent step would involve the reaction of 2-amino-5-bromopyridine with a sulfonating agent like chlorosulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride to yield the final product.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a wide range of nucleophiles, making it an excellent scaffold for introducing diverse functionalities.[1]

Diagram: Reactivity of this compound

Protocol: General Procedure for Sulfonamide Formation

This protocol provides a general method for the reaction of sulfonyl chlorides with amines to form sulfonamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

-

Dissolve the amine (1.05 equivalents) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen).

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the solution of this compound to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude sulfonamide product.

-

Purification can be achieved by recrystallization or column chromatography.

Biological Activity and Applications in Drug Discovery

The primary interest in this compound stems from the biological activities exhibited by its derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound.[1] The compound has been tested against several bacterial strains, demonstrating notable inhibitory activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.4 |

| Klebsiella pneumoniae | 16.1 |

These findings suggest that this compound could serve as a lead compound for the development of novel antibacterial agents.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with solvent)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Role as a Precursor for Kinase Inhibitors

A significant application of the parent scaffold, 2-amino-5-bromopyridine, is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position serves as a convenient handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to enhance potency and selectivity.

Diagram: Role in Kinase Inhibitor Synthesis

This synthetic strategy has been successfully employed in the development of inhibitors for various kinases, including:

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Pexidartinib, an approved drug for tenosynovial giant cell tumor, is synthesized using a 2-amino-5-bromopyridine precursor.

-

Phosphatidylinositol 3-kinase (PI3K): The PI3K signaling pathway is a critical target in cancer therapy, and 2-amino-5-bromopyridine is a key building block for synthesizing PI3K inhibitors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is another important target for which inhibitors can be developed from this scaffold.

Safety and Handling

-

General Hazards: Sulfonyl chlorides are reactive compounds and should be handled with care. They are often corrosive and can react with moisture. The precursor, 2-amino-5-bromopyridine, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its unique structural features and predictable reactivity make it an ideal starting point for the synthesis of a wide range of biologically active molecules. The demonstrated antibacterial activity of the compound itself, coupled with the proven success of its derivatives as kinase inhibitors, underscores its importance for medicinal chemists and pharmacologists. This technical guide provides a solid foundation of its properties, synthesis, and applications, and it is anticipated that further research will continue to unveil new and innovative uses for this powerful heterocyclic building block.

References

-

Acute Toxicity: dermal - Registration Dossier - ECHA. (URL: [Link])

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P

-

Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: [Link])

-

2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

-

A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. - Heterocyclic Letters. (URL: [Link])

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. (URL: [Link])

-

In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - NIH. (URL: [Link])

-

Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives - NIH. (URL: [Link])

-

100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (URL: [Link])

-

Aminopyridines - EPA. (URL: [Link])

-

Products - 2a biotech. (URL: [Link])

-

1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo - Registration Dossier - ECHA. (URL: [Link])

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (URL: [Link])

Sources

- 1. This compound | 868963-98-8 | Benchchem [benchchem.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

electrophilic substitution reactions of 2-Amino-5-bromopyridine-3-sulfonyl chloride

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-bromopyridine-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound, a key intermediate in medicinal and agrochemical research. The document elucidates the synthesis of the parent molecule and offers a detailed examination of the competing electronic effects of the amino, bromo, and sulfonyl chloride substituents on the pyridine ring. By analyzing the interplay of these activating and deactivating groups, this guide predicts the regioselectivity of common electrophilic aromatic substitution (EAS) reactions such as nitration and halogenation. Methodologies, mechanistic considerations, and the rationale behind experimental choices are discussed to provide researchers and drug development professionals with a foundational understanding of this molecule's chemical behavior.

Introduction: Significance of a Multifunctional Heterocycle

Substituted pyridines are foundational scaffolds in modern drug discovery. Among them, this compound stands out as a highly functionalized and versatile building block. Its structure incorporates a nucleophilic amino group, a displaceable bromine atom, and a highly reactive sulfonyl chloride moiety, making it a valuable precursor for the synthesis of complex molecular architectures. While its utility in nucleophilic substitution reactions at the sulfonyl chloride group is well-established, its behavior under electrophilic aromatic substitution (EAS) conditions is less documented and governed by a complex interplay of electronic effects.

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. This low reactivity is further modulated by the attached functional groups. This guide dissects these influences to provide a predictive framework for its EAS reactivity, a critical aspect for its strategic application in synthetic chemistry.

Synthesis and Characterization

The primary synthetic route to this compound starts from the commercially available 2-Amino-5-bromopyridine. The key transformation is the introduction of the sulfonyl chloride group at the C3 position.

Synthetic Protocol: Sulfonylation

The synthesis typically involves the direct sulfonation of 2-amino-5-bromopyridine using chlorosulfonic acid at controlled low temperatures (e.g., 0–5°C). The reaction is carefully quenched with ice-water, and the product is subsequently isolated.

Caption: Analysis of substituent effects to predict EAS regioselectivity.

Specific Electrophilic Substitution Reactions

Given the deactivated nature of the ring, electrophilic substitutions require potent electrophiles and often harsh reaction conditions. The following sections describe the predicted outcomes for key EAS reactions based on the behavior of analogous substituted pyridines.

Nitration

Nitration would introduce a nitro group (-NO₂), a powerful electron-withdrawing group.

-

Reagents & Conditions: The standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is required. The reaction likely necessitates heating.

-

Predicted Product: The electrophile (NO₂⁺) will attack the C4 position, yielding 2-Amino-5-bromo-4-nitropyridine-3-sulfonyl chloride .

-

Causality: The synthesis of 2-amino-3-nitro-5-halogenopyridines from 2-amino-5-halogenopyridines using mixed acid is a known process. This precedent suggests that nitration is feasible, and our analysis points to the C4 position as the target on the sulfonyl chloride-bearing substrate.

Halogenation

-

Reagents & Conditions: For bromination, N-bromosuccinimide (NBS) or Br₂ with a Lewis acid might be employed. For chlorination, N-chlorosuccinimide (NCS) or Cl₂/FeCl₃ could be used.

-

Predicted Product: Attack at C4 would yield 2-Amino-4,5-dibromopyridine-3-sulfonyl chloride or its 4-chloro analogue.

-

Causality: The existing amino group strongly activates the ring towards halogenation, which may offset some of the deactivation by the other groups. However, the presence of the C5 bromine may sterically and electronically disfavor the introduction of a second, bulky halogen at the adjacent C4 position, potentially requiring more forcing conditions than the nitration.

Friedel-Crafts Alkylation and Acylation

These reactions are not expected to be successful .

-

Causality: There are two primary reasons for the anticipated failure of Friedel-Crafts reactions:

-

Ring Deactivation: The pyridine ring is far too electron-poor to attack the carbocation or acylium ion intermediates required for these reactions.

-

Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required to generate the electrophile will preferentially coordinate with the basic lone pairs of the ring nitrogen and the amino group. This coordination adds a formal positive charge to the molecule, further deactivating the ring to an extreme degree and rendering it inert to electrophilic attack.

-

Mechanistic Overview

All the feasible reactions discussed above proceed through the canonical electrophilic aromatic substitution mechanism.

Caption: General mechanism for electrophilic aromatic substitution.

-

Generation of the Electrophile: An acid catalyst or activating agent generates a potent electrophile (e.g., NO₂⁺).

-

Nucleophilic Attack: The π-system of the pyridine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring.

-

Deprotonation: A weak base removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product.

Conclusion

The electrophilic substitution behavior of this compound is a case study in the competitive nature of substituent effects on a heterocyclic ring. While the molecule is heavily deactivated overall by the pyridine nitrogen and two electron-withdrawing groups, the powerful activating effect of the C2-amino group is sufficient to enable reactions like nitration and halogenation under appropriate conditions. Mechanistic analysis and comparison with related structures strongly predict that these substitutions will occur selectively at the C4 position . Conversely, Friedel-Crafts reactions are expected to fail due to severe ring deactivation and catalyst sequestration. This predictive understanding is essential for chemists aiming to use this versatile intermediate for the synthesis of novel, highly functionalized pyridine derivatives.

References

-

ResearchGate (2006). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

-

PubChem (2024). 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. Available at: [Link]

-

Patsnap (2023). Preparation method of 2-amino-5-bromopyridine. Available at: [Link]

- Google Patents (2019). A kind of preparation method of 2- amino -5- bromopyridine.

-

Acta Crystallographica Section E (2010). 2-Amino-5-bromopyridin-1-ium (2-amino-5-bromopyridine-κN)trichloridozincate. Available at: [Link]

-

International Journal of Scientific and Engineering Research (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

An In-depth Technical Guide to the Mechanistic Action of 2-Amino-5-bromopyridine-3-sulfonyl Chloride in Organic Synthesis

Abstract

2-Amino-5-bromopyridine-3-sulfonyl chloride (CAS No. 868963-98-8) has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilic sulfonyl chloride moiety, and a versatile bromine handle for cross-coupling—renders it a highly valuable and reactive intermediate.[1][4] This guide provides a comprehensive exploration of the core mechanistic principles governing its reactivity. We will dissect the fundamental nucleophilic substitution pathways, delve into more complex oxidative transformations, and present field-proven protocols to harness its synthetic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities for the construction of complex molecular scaffolds.

Molecular Profile and Synthesis

Physicochemical Properties

This compound is a yellowish solid with a molecular formula of C₅H₄BrClN₂O₂S and a molecular weight of approximately 271.52 g/mol .[1][5] Its structure is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions, which imparts a distinct set of electronic and steric properties that dictate its reactivity.[1]

| Property | Value | Reference |

| CAS Number | 868963-98-8 | [1][2][5][6][7] |

| Molecular Formula | C₅H₄BrClN₂O₂S | [1][5] |

| Molecular Weight | 271.52 g/mol | [1][5] |

| Appearance | Yellowish solid | [1][8] |

| Melting Point | 142–143°C | [1][8] |

Spectroscopic and Analytical Data

Accurate characterization is paramount for ensuring reaction integrity. The following table summarizes key spectroscopic data reported for this compound.

| Analysis | Data | Reference |

| ¹H NMR | δ 8.40 (d, J=2.3 Hz, 1H), 8.17 (d, J=2.3 Hz, 1H), 6.02 (bs, 2H) | [1][8] |

| ¹³C NMR | δ 156.7, 152.7, 139.9, 122.4, 106.5 | [1][8] |

| HR-MS (ESI) | [M+H]⁺ at m/z 270.8928 (calculated: 270.8938) | [1][8] |

Synthetic Pathway

The synthesis of this compound is typically achieved from the readily available starting material, 2-amino-5-bromopyridine.[1] The process involves a regioselective sulfonation followed by chlorination.

Workflow: Synthesis of this compound

Caption: Synthetic route from 2-amino-5-bromopyridine.

The reaction is generally performed by treating 2-amino-5-bromopyridine with chlorosulfonic acid under controlled temperature conditions to introduce the sulfonyl chloride group at the 3-position of the pyridine ring.[1] This regioselectivity is directed by the existing amino group.

Core Mechanism of Action: The Electrophilic Sulfur Center

The primary driver of this compound's reactivity is the highly electrophilic nature of the sulfur atom within the sulfonyl chloride moiety (-SO₂Cl).[4] The two strongly electronegative oxygen atoms and the chlorine atom create a significant partial positive charge on the sulfur, making it an excellent target for nucleophilic attack. This fundamental principle governs its most common and synthetically valuable transformations.

Nucleophilic Substitution: The Cornerstone Reaction

The most prevalent mechanism of action is nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. This pathway is the foundation for synthesizing sulfonamides, sulfonate esters, and sulfonothioates.[1][9]

Caption: General mechanism of nucleophilic substitution.

A. Sulfonamide Synthesis: The reaction with primary or secondary amines is arguably the most significant application, yielding sulfonamides—a functional group prevalent in a vast array of pharmaceuticals.[4][10] The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[9][11]

B. Sulfonate Ester and Thioester Synthesis: In a similar fashion, alcohols and thiols can act as nucleophiles to produce the corresponding sulfonate esters and sulfonothioates, respectively.[1] These reactions broaden the synthetic utility of the reagent for creating diverse molecular libraries.

Oxidative Reaction with Tertiary Amines

A more complex and fascinating mechanism is observed when 2-aminopyridine-3-sulfonyl chlorides react with tertiary amines in the presence of air.[8][12] This transformation does not yield a simple substitution product but instead produces sulfonylethenamines.[8][12]

In this process, the sulfonyl chloride plays a dual role:

-

Promoting Oxidation: It facilitates the aerobic oxidation of the tertiary amine to form an enamine intermediate.

-

Electrophilic Trap: It then acts as an electrophile, trapping the newly formed enamine to generate the final product.[8][12]

Caption: Proposed pathway for sulfonylethenamine synthesis.

This pathway highlights the nuanced reactivity of the sulfonyl chloride beyond simple substitutions and offers a unique route to functionalized enamines.

The Role of the Ring Substituents

The functionality of this compound is not solely defined by the sulfonyl chloride group. The amino and bromo substituents play crucial roles.

-

2-Amino Group: This electron-donating group influences the electronic properties of the pyridine ring. It also serves as a key hydrogen-bond donor, which can be important in the biological activity of the final synthesized molecules.[1]

-

5-Bromo Group: This is a critical handle for post-sulfonylation modifications. The bromine atom provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][13] This allows for the late-stage introduction of aryl, alkyl, or other complex fragments, dramatically expanding the structural diversity achievable from this single intermediate.

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide

This section provides a representative, field-proven protocol for the synthesis of a sulfonamide derivative, which is a core application for this reagent.

Objective: To synthesize N-(phenyl)-2-amino-5-bromopyridine-3-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Amine: Add aniline dropwise to the stirred solution.

-

Addition of Base: Slowly add triethylamine to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure sulfonamide product.

Self-Validation: The integrity of the protocol is validated by monitoring the consumption of the starting sulfonyl chloride via TLC and confirming the structure of the purified product using NMR spectroscopy and mass spectrometry.

Broader Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in pharmaceutical R&D.[3][13] Derivatives have been investigated as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[13]

-

Antimicrobial Agents: Sulfonamides (sulfa drugs) are a well-established class of antibacterial agents.[1][14]

-

Ligands for Bromodomains: The bromopyridine structure itself can serve as a ligand for bromodomain proteins, which are implicated in cancer.[1]

-

Metabolic Stability Studies: Deuterated versions of the parent compound, 2-Amino-5-bromopyridine, can be synthesized and incorporated into drug candidates to study and improve metabolic stability.[15]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its mechanism of action is primarily governed by the electrophilicity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles to form stable sulfonamides and related structures. Furthermore, its capacity for more complex oxidative reactions and the presence of a bromine atom for late-stage functionalization make it an invaluable tool for constructing diverse and complex molecular architectures. A thorough understanding of its reactivity and mechanistic pathways, as detailed in this guide, is essential for any scientist aiming to exploit its full synthetic potential in research and development.

References

-

Visible Light Photoredox Activation of Sulfonyl Chlorides: Applications in Organic Synthesis. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 3, 2026, from [Link]

-

Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025, August 9). SpringerLink. Retrieved January 3, 2026, from [Link]

-

Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. (2019, December 27). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). Max Planck Institute for Solid State Research. Retrieved January 3, 2026, from [Link]

-

The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

2-Amino-5-bromopyridine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Preparation method of 2-amino-5-bromopyridine. (n.d.). Patsnap. Retrieved January 3, 2026, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Princeton University. Retrieved January 3, 2026, from [Link]

-

Key Synthesis Applications of 2-Amino-5-bromopyridine (CAS 1072-97-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

This compound CAS#: 868963-98-8. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). 2a biotech. Retrieved January 3, 2026, from [Link]

-

2-Chloro-3-amino-5-bromopyridine. (n.d.). Pipzine Chemicals. Retrieved January 3, 2026, from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved January 3, 2026, from [Link]

-

Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | 868963-98-8 | Benchchem [benchchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 868963-98-8|this compound|BLD Pharm [bldpharm.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromopyridine-3-sulfonyl chloride in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-bromopyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Given the limited availability of public quantitative solubility data, this document focuses on the theoretical principles governing its solubility, qualitative assessments, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals to enable informed solvent selection for synthesis, purification, and formulation, while ensuring safe handling of this reactive compound.

Introduction

This compound (CAS No: 868963-98-8) is a heteroaromatic sulfonyl chloride derivative with significant applications in organic synthesis.[1] Its molecular structure, featuring a pyridine ring substituted with an amino group, a bromine atom, and a reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of various pharmaceutical agents, including sulfonamides and other heterocyclic compounds.[1][2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory or industrial setting. Proper solvent selection is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to facilitate efficient chemical reactions.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Handling and Dosing: Creating stock solutions for screening or further reactions.

This guide provides a deep dive into the solubility profile of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 868963-98-8 | [1][2][3] |

| Molecular Formula | C₅H₄BrClN₂O₂S | [1][3] |

| Molecular Weight | 271.52 g/mol | [1][3] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 142–143°C | [1] |

Theoretical Solubility Considerations

The solubility of this compound is governed by the interplay of its functional groups and the nature of the solvent. The molecule possesses both polar and non-polar characteristics.

-

Pyridine Ring, Amino Group, and Sulfonyl Group: These features introduce polarity and the potential for hydrogen bonding, suggesting solubility in polar solvents. The basic nitrogen in the pyridine ring and the amino group can act as hydrogen bond acceptors.[4][5]

-

Bromine Atom: The bromo-substituent adds to the molecular weight and size, potentially favoring solubility in less polar solvents.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic group.[1] While it contributes to the molecule's polarity, its primary impact on solvent selection is its reactivity. It will readily react with protic solvents (e.g., water, alcohols, primary/secondary amines) via nucleophilic substitution, leading to hydrolysis into the corresponding sulfonic acid or formation of sulfonamides/sulfonate esters.[6] This reactivity necessitates the use of anhydrous polar aprotic or non-polar solvents for any application where the integrity of the sulfonyl chloride group is to be maintained.

Based on these structural features, we can predict the following solubility trends:

-

High Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF). These solvents can solvate the polar regions of the molecule without reacting with the sulfonyl chloride group.

-

Moderate to High Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Low Solubility Expected: In non-polar hydrocarbon solvents such as Hexanes and Toluene.

-

Reactive/Decomposition: In protic solvents like water, methanol, and ethanol. The use of these solvents should be avoided unless the intention is to form a derivative.

Experimental Protocols for Solubility Determination

Due to the scarcity of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound. It is imperative to use anhydrous solvents and dry glassware to prevent hydrolysis.[1]

Visual Method for Rapid Qualitative Assessment

This method provides a quick estimation of solubility and is useful for initial solvent screening.

Methodology:

-

Add approximately 5-10 mg of this compound to a dry vial.

-

Add 1 mL of the selected anhydrous solvent.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Soluble: A clear solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations.

Gravimetric "Shake-Flask" Method for Quantitative Determination

This is the gold-standard method for determining thermodynamic solubility.[6]

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent (e.g., 2 mL). The presence of excess solid is crucial to ensure saturation.

-

Seal the vial tightly and agitate it at a constant temperature using a shaker or stirring plate for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, dry evaporating dish. This step is critical to remove any microscopic solid particles.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, cool the dish in a desiccator and weigh it accurately.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Final weight of dish - Initial weight of dish) / Volume of supernatant taken

Data Presentation

Quantitative solubility data should be organized systematically for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Molecular Formula | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | To be determined | To be determined |

| Tetrahydrofuran (THF) | C₄H₈O | To be determined | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | To be determined | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | To be determined | To be determined | |

| Dimethylformamide (DMF) | C₃H₇NO | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | To be determined | To be determined | |

| Non-polar | Toluene | C₇H₈ | To be determined | To be determined |

| Hexanes | C₆H₁₄ | To be determined | To be determined | |

| Protic (Reactive) | Methanol | CH₃OH | Reactive | Not Applicable |

| Water | H₂O | Reactive | Not Applicable |

Visual Workflow for Solubility Determination

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for the rapid qualitative solubility assessment.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromopyridine-3-sulfonyl chloride

Introduction: The Significance of 2-Amino-5-bromopyridine-3-sulfonyl chloride in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive sulfonyl chloride group, an amino group, and a bromine atom on a pyridine scaffold, make it a versatile precursor for the synthesis of a diverse range of complex molecules.[1] These derivatives are actively investigated for various therapeutic applications, underscoring the importance of unambiguous structural confirmation through rigorous analytical techniques. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a comprehensive reference for researchers and professionals in the field of drug development.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

The structural and electronic properties of this compound are directly reflected in its spectroscopic signatures. The following diagram illustrates the molecular structure and the key correlations that will be discussed in this guide.

Sources

The Strategic deployment of 2-Amino-5-bromopyridine-3-sulfonyl chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 2-Amino-5-bromopyridine-3-sulfonyl chloride has emerged as a powerhouse scaffold, offering a unique combination of reactive handles that medicinal chemists can exploit to synthesize a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate. We will delve into the mechanistic underpinnings of its preparation, provide detailed experimental protocols, and showcase its pivotal role in the development of targeted therapies, including kinase inhibitors and epigenetic modulators.

Introduction: The Architectural Significance of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and target engagement. The strategic placement of substituents on the pyridine ring is a cornerstone of rational drug design. This compound presents a trifecta of functionalities: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a highly reactive sulfonyl chloride. This arrangement provides a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the Building Block: A Step-by-Step Approach

The journey to this compound begins with the commercially available 2-aminopyridine. The synthesis is a two-step process involving bromination followed by chlorosulfonylation.

Step 1: Regioselective Bromination of 2-Aminopyridine

The first step is the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. By controlling the reaction conditions, the 5-bromo isomer can be obtained as the major product.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [2][3]

-

Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide, Chloroform, Saturated sodium chloride solution, Anhydrous sodium sulfate, Benzene.

-

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1mol) of 2-aminopyridine and 300ml of chloroform.

-

Add 37.6g (0.1mol) of phenyltrimethylammonium tribromide to the flask.

-

Stir the mixture at 30°C for 2 hours.

-

Wash the reaction mixture with 40ml of saturated sodium chloride solution. Separate the organic layer.

-

Wash the organic layer 2-3 times with 20ml of water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the chloroform by rotary evaporation to obtain an oily residue.

-

Cool the residue in an ice water bath and add water to precipitate the solid crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid. (Yield: ~75-81%).[2]

-

Step 2: Chlorosulfonylation of 2-Amino-5-bromopyridine

The second and crucial step is the introduction of the sulfonyl chloride group at the 3-position. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions.

Reaction Mechanism: Electrophilic Aromatic Sulfonation [4][5]

The sulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In this case, chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (ClSO2+), or a related reactive species. The electron-rich pyridine ring of 2-amino-5-bromopyridine attacks the electrophile, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent loss of a proton restores the aromaticity of the ring and yields the desired this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-5-bromopyridine, Chlorosulfonic acid, Dichloromethane, Ice.

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2-amino-5-bromopyridine to an excess of cold (0-5°C) chlorosulfonic acid with stirring.

-

Maintain the temperature between 0-5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-